molecular formula C10H8F3NO B14032537 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile

Cat. No.: B14032537
M. Wt: 215.17 g/mol
InChI Key: SWVVGQSOWXDMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propanenitrile backbone

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity . These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-(2-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-14)10(11,12)13/h2-5,8H,1H3

InChI Key

SWVVGQSOWXDMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C#N)C(F)(F)F

Origin of Product

United States

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